
4-(5-methyl-1H-imidazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1H-imidazol-2-yl)phenol is a compound that features a phenol group attached to an imidazole ring, which is further substituted with a methyl group. This compound is part of the imidazole family, known for its diverse chemical and biological properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, salicylaldehyde, p-methoxyaniline, and ammonium acetate in glacial acetic acid . Another approach includes the use of potassium hydroxide and ethanol in an ice bath .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(5-Methyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(5-Methyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
作用機序
The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. This compound may inhibit or activate pathways involved in cell signaling, metabolism, or gene expression .
類似化合物との比較
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Uniqueness
4-(5-Methyl-1H-imidazol-2-yl)phenol is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability, solubility, or interaction with specific molecular targets compared to other imidazole derivatives .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-(5-methyl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-10(12-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,12) |
InChIキー |
XXYIEINHVTWJRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


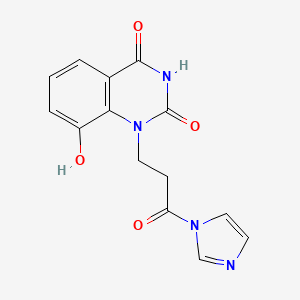
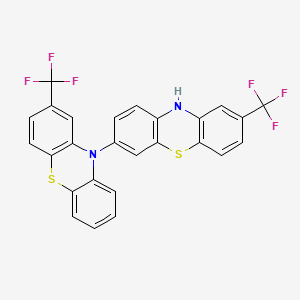
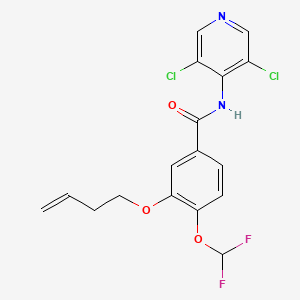
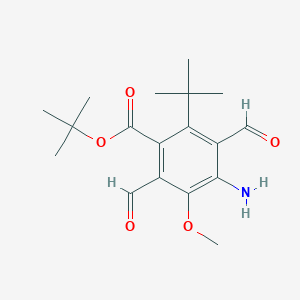
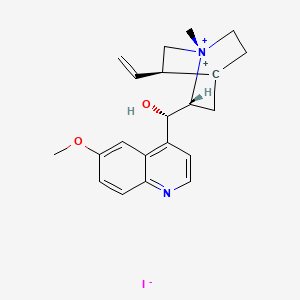
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
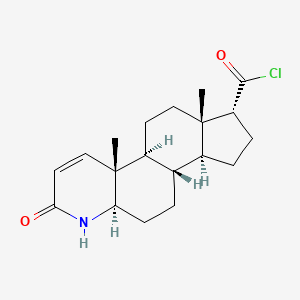


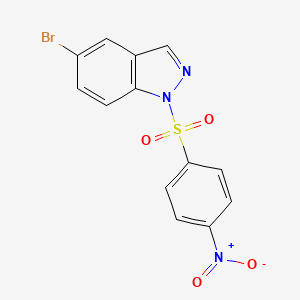
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
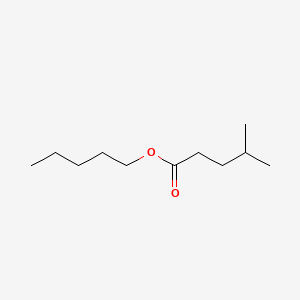
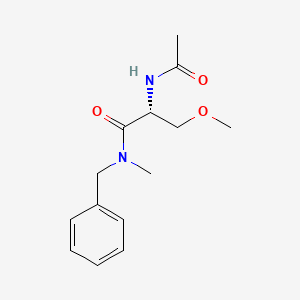
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
